molecular formula C16H26N2O6S2 B263197 N-{2-[4,5-dimethoxy-2-(piperidin-1-ylsulfonyl)phenyl]ethyl}methanesulfonamide

N-{2-[4,5-dimethoxy-2-(piperidin-1-ylsulfonyl)phenyl]ethyl}methanesulfonamide

Cat. No. B263197
M. Wt: 406.5 g/mol
InChI Key: SXZYXHLHEKIITB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[4,5-dimethoxy-2-(piperidin-1-ylsulfonyl)phenyl]ethyl}methanesulfonamide, also known as N-(2-(4,5-dimethoxy-2-(piperidin-1-ylsulfonyl)phenyl)ethyl)methanesulfonamide (DPSPS), is a chemical compound that has been extensively researched for its potential therapeutic applications. It is a member of the sulfonamide family of compounds and is known for its ability to inhibit the activity of a specific enzyme called dipeptidyl peptidase IV (DPP-IV).

Mechanism of Action

The mechanism of action of DPSPS involves its ability to inhibit the activity of DPP-IV, an enzyme that plays a key role in glucose metabolism and immune regulation. By inhibiting DPP-IV, DPSPS can increase the levels of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which in turn stimulate insulin secretion and reduce blood glucose levels. DPSPS has also been shown to modulate immune responses by regulating the activity of T cells and other immune cells.
Biochemical and Physiological Effects:
DPSPS has been shown to have a number of biochemical and physiological effects, including the inhibition of DPP-IV activity, the stimulation of insulin secretion, the suppression of angiogenesis, the promotion of apoptosis, and the modulation of immune responses. DPSPS has also been found to have neuroprotective effects and to improve cognitive function.

Advantages and Limitations for Lab Experiments

One of the main advantages of DPSPS as a research tool is its ability to selectively inhibit the activity of DPP-IV, which makes it a valuable tool for studying the role of this enzyme in various physiological processes. However, one of the limitations of DPSPS is its relatively low potency, which may limit its effectiveness in certain experimental settings.

Future Directions

There are a number of potential future directions for research on DPSPS, including the development of more potent analogs of the compound, the investigation of its potential therapeutic applications in various disease states, and the elucidation of its mechanism of action at the molecular level. Additionally, further research is needed to fully understand the potential benefits and limitations of DPSPS as a research tool in various fields of study.

Synthesis Methods

The synthesis of DPSPS involves a multi-step process that begins with the reaction of 4,5-dimethoxy-2-nitrobenzaldehyde with piperidine to form 4,5-dimethoxy-2-(piperidin-1-yl)nitrobenzene. This intermediate is then reduced to 4,5-dimethoxy-2-(piperidin-1-yl)aniline, which is subsequently reacted with 2-(chloromethyl)benzenesulfonyl chloride to form DPSPS.

Scientific Research Applications

DPSPS has been extensively studied for its potential therapeutic applications in various fields of research, including oncology, immunology, and neurology. In oncology, DPSPS has been shown to inhibit the growth and metastasis of cancer cells by suppressing angiogenesis and promoting apoptosis. In immunology, DPSPS has been found to modulate immune responses by regulating the activity of T cells and other immune cells. In neurology, DPSPS has been investigated for its potential neuroprotective effects and its ability to improve cognitive function.

properties

Product Name

N-{2-[4,5-dimethoxy-2-(piperidin-1-ylsulfonyl)phenyl]ethyl}methanesulfonamide

Molecular Formula

C16H26N2O6S2

Molecular Weight

406.5 g/mol

IUPAC Name

N-[2-(4,5-dimethoxy-2-piperidin-1-ylsulfonylphenyl)ethyl]methanesulfonamide

InChI

InChI=1S/C16H26N2O6S2/c1-23-14-11-13(7-8-17-25(3,19)20)16(12-15(14)24-2)26(21,22)18-9-5-4-6-10-18/h11-12,17H,4-10H2,1-3H3

InChI Key

SXZYXHLHEKIITB-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C(=C1)CCNS(=O)(=O)C)S(=O)(=O)N2CCCCC2)OC

Canonical SMILES

COC1=C(C=C(C(=C1)CCNS(=O)(=O)C)S(=O)(=O)N2CCCCC2)OC

Origin of Product

United States

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